Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride
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Overview
Description
Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride is a chemical compound with the molecular formula C17H26N6O2.2ClH and a molecular weight of 419.41 . This compound is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 4-allyl-1-piperazinyl group enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride involves multiple steps. One common method includes the reaction of theophylline with 3-(4-allyl-1-piperazinyl)propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its potential therapeutic applications in respiratory diseases, cardiovascular conditions, and neurological disorders.
Mechanism of Action
The mechanism of action of Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with various molecular targets and pathways. It primarily acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This elevation in cAMP results in bronchodilation, anti-inflammatory effects, and modulation of immune responses. Additionally, the compound may interact with adenosine receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Theophylline, 7-(3-(4-allyl-1-piperazinyl)propyl)-, dihydrochloride can be compared with other similar compounds such as:
Theophylline: The parent compound, primarily used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Dyphylline: A derivative of theophylline with additional hydroxyl groups, used in respiratory therapy.
The unique addition of the 4-allyl-1-piperazinyl group in this compound enhances its pharmacological profile, making it distinct from these similar compounds .
Properties
CAS No. |
23237-83-4 |
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Molecular Formula |
C17H28Cl2N6O2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1,3-dimethyl-7-[3-(4-prop-2-enylpiperazin-1-yl)propyl]purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C17H26N6O2.2ClH/c1-4-6-21-9-11-22(12-10-21)7-5-8-23-13-18-15-14(23)16(24)20(3)17(25)19(15)2;;/h4,13H,1,5-12H2,2-3H3;2*1H |
InChI Key |
KAZNKFKLAGFRMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCN(CC3)CC=C.Cl.Cl |
Origin of Product |
United States |
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